
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid is a complex organic compound with the molecular formula C15H8I3O4 It is characterized by the presence of three iodine atoms and an acetyl group attached to a benzoic acid core
Vorbereitungsmethoden
The synthesis of benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- typically involves multiple steps, including iodination and acetylation reactions. One common synthetic route includes:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the acetyl group to a hydroxyl group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity to these targets, leading to various biological effects. The acetyl group can also play a role in modulating the compound’s activity by influencing its chemical reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid can be compared with other iodinated benzoic acid derivatives, such as:
Benzoic acid, 3,5-diiodo-: Lacks the acetyl and phenoxy groups, resulting in different chemical properties and applications.
Benzoic acid, 4-(4-acetylphenoxy)-3,5-diiodo-: Similar structure but without the iodine atom on the phenoxy group, leading to variations in reactivity and biological activity.
The unique combination of iodine atoms and the acetyl-phenoxy group in benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- distinguishes it from these similar compounds, providing distinct advantages in specific applications.
Eigenschaften
CAS-Nummer |
1160-36-7 |
---|---|
Molekularformel |
C15H9I3O4 |
Molekulargewicht |
633.94 g/mol |
IUPAC-Name |
4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C15H9I3O4/c1-7(19)10-3-2-9(6-11(10)16)22-14-12(17)4-8(15(20)21)5-13(14)18/h2-6H,1H3,(H,20,21) |
InChI-Schlüssel |
ODLJOXGVKAAUFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I |
Key on ui other cas no. |
1160-36-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.